molecular formula C8H18N2 B1314619 (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine CAS No. 87583-89-9

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine

Cat. No. B1314619
CAS RN: 87583-89-9
M. Wt: 142.24 g/mol
InChI Key: JRHPOFJADXHYBR-YUMQZZPRSA-N
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Description

“(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” is a chemical compound with the molecular formula C8H18N2 . It is a derivative of cyclohexane-1,2-diamine, where the two amine groups are dimethylated .


Molecular Structure Analysis

The molecular structure of “(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” can be represented by the InChI string: “InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1” and the canonical SMILES string: "CNC1CCCCC1NC" . These representations provide a detailed description of the compound’s molecular structure, including the arrangement of atoms and the stereochemistry .


Physical And Chemical Properties Analysis

“(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” has a molecular weight of 142.24 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of Chiral Compounds

This compound is often used in the synthesis of chiral compounds . Chiral compounds are molecules that are non-superimposable on their mirror images, and they play a crucial role in fields like pharmaceuticals, agrochemicals, and materials science.

Ligand for Metal Complexes

“(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” can act as a ligand for the formation of metal complexes . These complexes can be used in various chemical reactions, including catalysis, material science, and medicinal chemistry.

Co-catalyst in Enantioselective Hydrogenation

This compound can serve as a co-catalyst in the ruthenium-catalyzed enantioselective hydrogenation of aromatic ketones . This process is important in the production of chiral alcohols, which are key intermediates in the synthesis of various pharmaceuticals and natural products.

Synthesis of Enantiopure Ethylenediamines

It can be used for the synthesis of enantiopure ethylenediamines by chirality transfer . This involves condensation with diketones followed by reductive cleavage. Enantiopure ethylenediamines are important building blocks in organic synthesis and can be used to prepare a wide range of chiral compounds.

Solvation Agent

“(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” can act as a solvation agent . In this role, it can help to dissolve or disperse other substances in a solvent, enhancing the efficiency of various chemical reactions.

Synthesis of Chiral Tropocoronands

This compound can be used in the synthesis of chiral tropocoronands . These are cyclic compounds that have potential utility in asymmetric catalysis, a process that is crucial for the production of enantiomerically pure compounds in the pharmaceutical industry.

properties

IUPAC Name

(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHPOFJADXHYBR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCC[C@@H]1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550514
Record name (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine

CAS RN

87583-89-9
Record name (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
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(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
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(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
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